A Technical Guide to 9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine: Structural Elucidation, Synthesis, and Characterization
A Technical Guide to 9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine: Structural Elucidation, Synthesis, and Characterization
Introduction: The Significance of the 1,5-Benzoxazepine Scaffold
The 1,5-benzoxazepine framework, a seven-membered heterocyclic system fused to a benzene ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] These structures are of significant interest due to their diverse and potent biological activities.[3][4] Derivatives of this core have been extensively explored for their potential as anticancer, antimicrobial, antipsychotic, and neuroprotective agents.[3][4] The conformational flexibility of the seven-membered oxazepine ring, combined with the precise positioning of its oxygen and nitrogen heteroatoms, allows for effective interaction with a wide range of biological targets.[2] This guide provides an in-depth analysis of a specific derivative, 9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine, focusing on its structural features, a proposed synthetic pathway, and its expected analytical characterization.
Part 1: In-Depth Structural Analysis
The chemical identity and potential pharmacological activity of 9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine are fundamentally dictated by its three-dimensional structure. A thorough understanding of its constituent parts is critical for researchers aiming to utilize this molecule as a building block or a lead compound.
Core Heterocyclic System and Numbering Convention
The molecule is built upon the 2,3,4,5-tetrahydro-1,5-benzoxazepine core. This consists of a benzene ring fused to a saturated seven-membered oxazepine ring containing an oxygen atom at position 1 and a nitrogen atom at position 5. The numbering begins at the oxygen atom and proceeds around the heterocyclic ring before continuing to the benzene ring fusion atoms and finally around the aromatic ring. This established convention places the bromine substituent at position 9.
Caption: Retrosynthetic analysis for the target benzoxazepine.
Proposed Synthetic Protocol
This protocol is designed to be self-validating, with each step leading to a stable, characterizable intermediate.
Step 1: N-Alkylation of 2-Amino-5-bromophenol
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Objective: To introduce the three-carbon chain required for the seven-membered ring.
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Procedure:
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To a solution of 2-amino-5-bromophenol (1.0 eq) in a polar aprotic solvent like acetonitrile, add a mild base such as potassium carbonate (K₂CO₃, 2.0 eq).
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Add 3-chloropropan-1-ol (1.1 eq) to the suspension.
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Heat the reaction mixture to reflux (approx. 82°C) and monitor by TLC until the starting aminophenol is consumed.
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After completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
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Purify the crude product via column chromatography to yield N-(3-hydroxypropyl)-2-amino-5-bromophenol (Intermediate 1).
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Causality: Using a mild base like K₂CO₃ ensures selective N-alkylation over O-alkylation of the more acidic phenolic hydroxyl group. Acetonitrile is an ideal solvent for this Sₙ2 reaction.
Step 2: Intramolecular Mitsunobu Cyclization
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Objective: To form the seven-membered oxazepine ring via intramolecular etherification.
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Procedure:
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Dissolve Intermediate 1 (1.0 eq) in anhydrous tetrahydrofuran (THF).
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Add triphenylphosphine (PPh₃, 1.5 eq) to the solution.
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Cool the mixture to 0°C in an ice bath.
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Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise to the cooled solution. The reaction is often accompanied by a color change.
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Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.
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Upon completion, quench the reaction with water and extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
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Purify the residue by column chromatography to isolate the final product, 9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine.
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Causality: The Mitsunobu reaction is a highly reliable and mild method for forming C-O bonds, making it ideal for this final cyclization step. [4]It avoids the harsh acidic or basic conditions that could lead to side reactions. The reaction proceeds through an alkoxyphosphonium salt, which is then intramolecularly displaced by the secondary amine.
Part 3: Predicted Spectroscopic Profile
Full characterization is essential to confirm the structure of the synthesized compound. Based on data from analogous benzoxazepine derivatives, a predictive spectral profile can be established. [2][5]
Summary of Predicted Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic Region (δ 6.5-7.5 ppm): Three distinct signals corresponding to the protons on the bromo-substituted benzene ring. |
| Aliphatic Region (δ 1.5-4.5 ppm): Signals for the three methylene groups (-OCH₂-, -CH₂-, -NCH₂-) of the oxazepine ring, and a broad singlet for the N-H proton. | |
| ¹³C NMR | Aromatic Region (δ 110-155 ppm): Six signals, including two quaternary carbons (C-Br and C-O) and four methine carbons. |
| Aliphatic Region (δ 20-70 ppm): Three distinct signals corresponding to the methylene carbons of the heterocyclic ring. | |
| Mass Spec (ESI+) | [M+H]⁺: Predicted at m/z 228.0018 and 230.0000, showing the characteristic ~1:1 isotopic pattern for a single bromine atom. |
| IR Spectroscopy | ~3350 cm⁻¹: N-H stretching (secondary amine). |
| ~2850-2950 cm⁻¹: Aliphatic C-H stretching. | |
| ~1590, 1480 cm⁻¹: Aromatic C=C stretching. | |
| ~1230 cm⁻¹: Aryl-O-Alkyl C-O stretching. |
Part 4: Potential Applications in Research and Drug Development
The unique structural features of 9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine make it a valuable scaffold for further chemical exploration.
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CNS Drug Discovery: The core 1,5-benzoxazepine structure is known to interact with central nervous system targets. [3]This bromo-derivative can serve as a starting point for synthesizing libraries of compounds to be screened for activity against various neurological disorders.
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Oncology Research: Many heterocyclic compounds, including benzoxazepines, exhibit anticancer properties. [4][6]The bromine atom at C9 provides a reactive handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the rapid generation of diverse derivatives for structure-activity relationship (SAR) studies. [7]* Fragment-Based Screening: As a relatively small and rigidified heterocyclic system with defined hydrogen bond donors and acceptors, this molecule is an excellent candidate for fragment-based drug discovery campaigns.
Conclusion
9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine is a structurally intriguing molecule with significant untapped potential. While direct characterization data is limited in public literature, its structure can be confidently assigned through systematic analysis. The proposed synthetic pathway offers a reliable and experimentally sound method for its preparation. The predictive analytical data presented herein provides a benchmark for researchers to confirm its identity upon synthesis. This guide serves as a foundational resource for scientists and drug development professionals interested in leveraging the promising 1,5-benzoxazepine scaffold for future innovations.
References
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Haji, R. B., Ali, M. K., & Mohammed, S. R. (2024). Synthesis Development, Spectroscopy Characterizations, and Molecular Docking Study of Some New Bis-1,3-Oxazepine and Bis-1,3-Benzoxazepine Derivatives. Oriental Journal of Chemistry. Available at: [Link]
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Novel tricyclic azepine derivatives: Biological evaluation of pyrimido[4,5-b]-1,4-benzoxazepines, thiazepines, and diazepines as inhibitors of the epidermal growth factor receptor tyrosine kinase. (2006). PubMed. Available at: [Link]
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